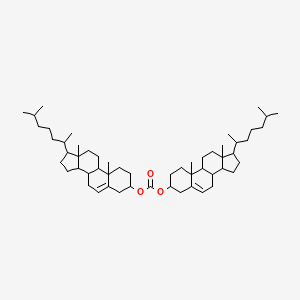

Cholest-5-en-3-ol (3beta)-, carbonate (2:1)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Modification

Cholest-5-en-3-ol (3beta)-, carbonate (2:1) and its derivatives are synthesized for various scientific applications. A practical method for stereoselective preparation of derivatives from inexpensive cholesterol has been reported. These derivatives are of substantial interest due to their potential in cellular probes and medicinal applications (Qi Sun, Sutang Cai, & B. Peterson, 2009). Additionally, the synthesis of cholest-5-ene-3beta-carboxylates and a comparison of their mesomorphic behavior with isomeric cholesterol esters have been documented. These compounds represent a novel type of chiral nematic material for use in thermochromic applications, showing significant potential in material sciences (S. Harwood, K. Toyne, J. Goodby, M. Parsley, & G. W. Gray, 2000).

Antitumor Activity

Studies on the structural modification of cholest-4 alpha-methyl-7-en-3beta-ol derivatives have shown potent inhibitory activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Lan He, Yumei Liu, Jiangong Shi, & Q. Pei, 2006).

Liquid Crystal Research

Cholest-5-en-3-ol (3beta)-, carbonate (2:1) derivatives have been used in the synthesis of mesogenic materials. These materials exhibit well-defined smectic A liquid crystal phases and are of interest in the field of liquid crystal research and applications, demonstrating the compound's role in the development of novel liquid crystal materials (V. Mallia & Suresh Das, 2001).

Biochemical Studies

The compound and its derivatives have been used as substrates in biochemical studies. For instance, deuterium-labeled derivatives have been used to probe the stereochemistry and mechanism of enzymatic reactions, offering insights into biochemical processes and potential applications in enzyme studies (A. Rahier, 2001).

Safety And Hazards

Propriétés

IUPAC Name |

bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O3/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-52(39,7)49(43)27-31-54(45,47)9)57-51(56)58-42-26-30-53(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)55(48,10)32-28-50(44)53/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXLCQHWBFHMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951892 | |

| Record name | Dicholest-5-en-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholest-5-en-3-ol (3beta)-, carbonate (2:1) | |

CAS RN |

29331-39-3 | |

| Record name | Cholesterol carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29331-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, carbonate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicholest-5-en-3-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)